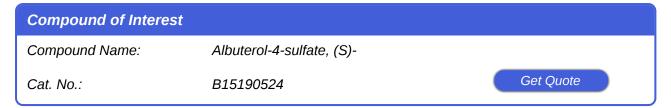


Application Note: Enantioselective Analysis of Albuterol and its Metabolites using LC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is a chiral drug administered as a racemic mixture of (R)- and (S)-enantiomers. The enantiomers exhibit different pharmacological and metabolic profiles, making their selective analysis crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the enantioselective analysis of albuterol and its primary metabolite, albuterol 4'-O-sulfate, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Albuterol, also known as salbutamol, is a short-acting β 2-adrenergic receptor agonist. The therapeutic activity resides primarily in the (R)-enantiomer (levalbuterol), which is responsible for bronchodilation.[1] The (S)-enantiomer, once considered inert, has been shown to have a slower metabolism than the (R)-enantiomer and may be associated with adverse effects, such as increased bronchial reactivity.[1][2][3] Albuterol is metabolized in the liver to the inactive 4'-O-sulfate ester.[1] The stereoselective metabolism and distinct pharmacological properties of the albuterol enantiomers necessitate the use of chiral analytical methods to accurately characterize their disposition in the body. LC-MS/MS offers high sensitivity and selectivity for the quantification of these compounds in complex biological samples.



Experimental Protocol

This protocol outlines a method for the simultaneous determination of (R)-albuterol, (S)-albuterol, and their corresponding 4'-O-sulfate metabolites in human plasma.

- 1. Materials and Reagents
- (R)-Albuterol, (S)-Albuterol, (R)-Albuterol-d3, (S)-Albuterol-d3 (internal standards) Certified reference standards
- Human plasma (K2-EDTA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- · Ammonium formate
- Water (deionized, 18 MΩ·cm)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- 2. Sample Preparation: Solid Phase Extraction (SPE)
- Thaw plasma samples at room temperature.
- To 500 μL of plasma, add 50 μL of internal standard working solution ((R/S)-Albuterol-d3).
- · Vortex for 30 seconds.
- Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Dry the cartridge under vacuum or with nitrogen for 5 minutes.



- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 3. LC-MS/MS Conditions
- · Liquid Chromatography (LC):
 - Column: Chirobiotic T (Teicoplanin-based) or equivalent chiral stationary phase.
 - Mobile Phase: Isocratic elution with 0.1% formic acid in methanol. A common mobile phase composition consists of methanol, acetic acid, and ammonia.[4]
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 25°C
 - Injection Volume: 10 μL
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - Ion Source Temperature: 500°C
 - Collision Gas: Argon
- 4. Data Analysis

Quantification is performed by constructing calibration curves for each analyte using the peak area ratio of the analyte to its corresponding internal standard.

Quantitative Data Summary



The following tables summarize typical quantitative performance data for the enantioselective analysis of albuterol and its sulfate metabolite.

Table 1: LC-MS/MS Parameters for Albuterol Enantiomers and Metabolites

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
(R)-Albuterol	240.2	148.4	15
(S)-Albuterol	240.2	148.4	15
(R)-Albuterol-d3	243.2	151.4	15
(S)-Albuterol-d3	243.2	151.4	15
(R)-Albuterol-4'-O- sulfate	320.1	222.1	20
(S)-Albuterol-4'-O- sulfate	320.1	222.1	20

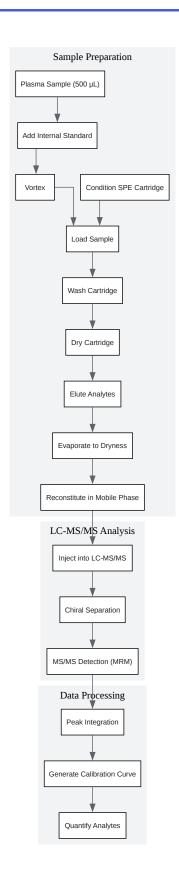
Table 2: Method Validation Parameters



Parameter	(R)-Albuterol	(S)-Albuterol	(R)-Albuterol- 4'-O-sulfate	(S)-Albuterol- 4'-O-sulfate
Linearity Range (ng/mL)	0.1 - 50	0.1 - 50	1 - 100	1 - 100
Lower Limit of Quantification (LLOQ) (ng/mL)	0.1[4]	0.1[4]	1	1
Intra-day Precision (%CV)	< 10%	< 10%	< 15%	< 15%
Inter-day Precision (%CV)	< 10%	< 10%	< 15%	< 15%
Accuracy (% Bias)	± 15%	± 15%	± 20%	± 20%
Recovery (%)	> 85%[4]	> 85%[4]	> 80%	> 80%

Visualizations

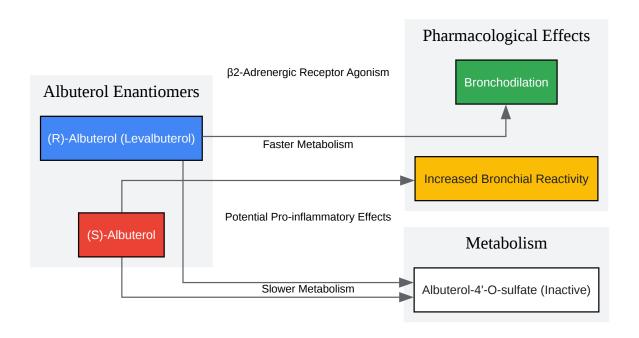




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Caption: Experimental workflow for LC-MS/MS analysis.





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Caption: Differential pathways of albuterol enantiomers.

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the enantioselective analysis of albuterol and its primary metabolite in biological fluids. The detailed protocol and performance characteristics demonstrate the suitability of this method for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. The ability to differentiate between the enantiomers is critical for a comprehensive understanding of the safety and efficacy of albuterol.

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